molecular formula C7H13N3O2 B8701595 3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

Cat. No. B8701595
M. Wt: 171.20 g/mol
InChI Key: NFFBOBFISMLEJM-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1,3,4-oxadiazol-2-yl)pentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)pentan-3-ol

InChI

InChI=1S/C7H13N3O2/c1-3-7(11,4-2)5-9-10-6(8)12-5/h11H,3-4H2,1-2H3,(H2,8,10)

InChI Key

NFFBOBFISMLEJM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NN=C(O1)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-ethyl-2-hydroxybutanoate (19.7 g, 134.7 mol) and hydrazine hydrate (14 mL) was heated to 130° C. for 4 h. The mixture was cooled to rt and excess reagent removed under vacuum to yield of the hydrazide. To this hydrazide and KHCO3 (13.8 g, 138 mmol) in 150 mL of water was added portionwise BrCN (13.8 g, 131 mmol). After 90 min of stirring, the white solid was filtered, washed with ether and dried to yield the title compound. 1H NMR (400 MHz, acetone-d6): δ 6.20 (bs, 2H), 4.25 (s, 1H), 1.85 (m, 4H), 0.88 (t, 6H).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl magnesium bromide (200 mmol) in 300 mL of THF at 0° C. was added a suspension of ethyl 5-amino-1,3,4-oxadiazol-2-carboxylate (8.00 g, 50.9 mmol; Chemical Abstract, 1966, 64, 3558a) in THF. The reaction mixture was brought to rt and 30 min later quenched with NH4Cl. After extraction with EtOAc and drying over MgSO4, the solvent was removed. The crude product thus obtained was triturated, filtered and dried to yield the title compound.
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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